3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol

Description

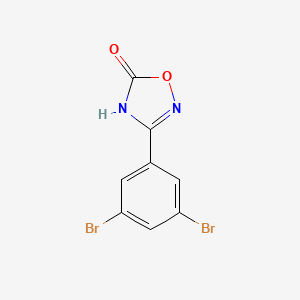

3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3,5-dibromophenyl group and at position 5 with a hydroxyl group. The 1,2,4-oxadiazole ring system is characterized by two nitrogen atoms and one oxygen atom in a five-membered aromatic arrangement.

Properties

IUPAC Name |

3-(3,5-dibromophenyl)-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2O2/c9-5-1-4(2-6(10)3-5)7-11-8(13)14-12-7/h1-3H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWVTGVKVZTFJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C2=NOC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol typically involves the reaction of 3,5-dibromophenol with appropriate reagents to form the oxadiazole ring. One common method is the cyclization of 3,5-dibromophenyl hydrazinecarbothioamide under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the bromine atoms on the phenyl ring.

Substitution: Substitution reactions can be used to replace the bromine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and various amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Brominated phenols and oxadiazole derivatives.

Reduction: Dibromophenol derivatives.

Substitution: Substituted phenyl oxadiazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: It has been studied for its biological activity, including potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol exerts its effects involves interactions with specific molecular targets and pathways. The bromine atoms on the phenyl ring can enhance the compound's binding affinity to certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Structural Analogues: Core Heterocycles and Substituents

Table 1: Structural and Functional Comparison

Key Observations :

- Core Heterocycle : The 1,2,4-oxadiazole in the target compound differs from the 1,3,4-oxadiazole isomers in oxadiazon and oxadiargyl. The position of the oxygen atom influences electronic distribution and reactivity. For example, 1,3,4-oxadiazoles are more commonly used as agrochemicals due to their stability and bioactivity , whereas 1,2,4-oxadiazoles may exhibit unique reactivity in cycloaddition or substitution reactions.

- Substituents: The bromine atoms in the target compound contrast with the chlorine and alkoxy groups in oxadiazon/oxadiargyl.

Physicochemical Properties (Inferred)

- Solubility: The hydroxyl group in the target compound may improve aqueous solubility compared to non-polar analogues like oxadiazon. However, bromine’s lipophilicity could offset this.

- Stability : 1,2,4-Oxadiazoles are generally less thermally stable than 1,3,4-isomers, which may limit agrochemical use but favor controlled-release applications.

- Reactivity : The hydroxyl group enables derivatization (e.g., esterification), while bromine supports cross-coupling reactions (e.g., Suzuki-Miyaura).

Biological Activity

3-(3,5-Dibromophenyl)-1,2,4-oxadiazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings from various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dibromophenyl group attached to an oxadiazole ring, which is known for its potential pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Anticancer Activity : The compound has shown promising results against several cancer cell lines.

- Antimicrobial Properties : It has demonstrated antibacterial and antifungal activities.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes relevant in disease processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example:

- Cytotoxicity Studies : In vitro tests revealed that the compound exhibits cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 15.63 | Tamoxifen | 10.38 |

| U-937 | 12.0 | Doxorubicin | 0.12 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reported that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of p53 pathways and caspase cascades . Flow cytometry analyses have shown that the compound can significantly increase apoptotic markers in treated cells.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives of oxadiazoles exhibited higher biological potency than traditional chemotherapeutics against multiple cancer cell lines .

- Antimicrobial Efficacy : Another study focused on the synthesis of oxadiazole derivatives found that certain modifications to the oxadiazole structure enhanced the antibacterial activity significantly .

- Enzyme Inhibition Studies : Research indicated that compounds similar to this compound could selectively inhibit specific enzymes involved in tumor growth at nanomolar concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.